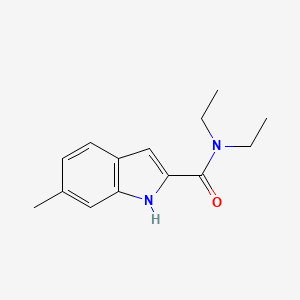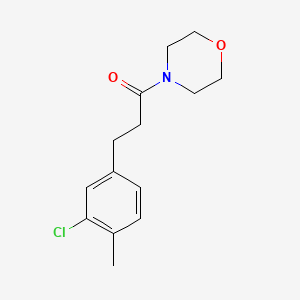
N,N-diethyl-6-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-methyl-1H-indole-2-carboxamide (also known as 'etizolam') is a thienodiazepine derivative that is commonly used as an anxiolytic and sedative in medical practice. It is a psychoactive drug that is structurally similar to benzodiazepines, but has a slightly different chemical structure. Etizolam is known for its rapid onset of action, short duration of effect, and high potency. It has been widely studied for its potential therapeutic applications and is also used in research settings.
Mecanismo De Acción
Etizolam works by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on GABA-A receptors, which increases the affinity of GABA for its binding site, resulting in increased chloride ion influx into the neuron and hyperpolarization of the cell membrane. This leads to a decrease in neuronal excitability and a reduction in anxiety, sedation, and muscle relaxation.
Biochemical and Physiological Effects:
Etizolam has a number of biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It also has a short half-life and is rapidly metabolized in the liver, resulting in minimal accumulation in the body. It has been shown to have a low potential for abuse and dependence, making it a safe and effective option for the treatment of anxiety disorders and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etizolam has a number of advantages for use in lab experiments, including its high potency, rapid onset of action, and short duration of effect. It is also relatively inexpensive and widely available. However, there are also limitations to its use, including the potential for side effects such as drowsiness and impaired coordination, as well as the need for careful monitoring of dosages to avoid toxicity.
Direcciones Futuras
There are a number of potential future directions for research on etizolam, including its use in the treatment of other conditions such as depression and post-traumatic stress disorder. It may also have potential as a treatment for certain types of epilepsy and other neurological disorders. Additionally, further research is needed to better understand the long-term effects of etizolam use and its potential for abuse and dependence. Finally, new synthesis methods for etizolam may be developed that are more efficient and cost-effective.
Métodos De Síntesis
Etizolam can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with diethyl malonate to form 2-(2-thienyl)-1,3-benzodioxole, which is then reacted with methyl iodide to form etizolam. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-(2-thienyl)-1,3-benzoxazole, which is then reacted with methyl iodide to form etizolam.
Aplicaciones Científicas De Investigación
Etizolam has been extensively studied for its potential therapeutic applications, including its use as an anxiolytic, sedative, and muscle relaxant. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. It has also been studied for its potential use in treating alcohol withdrawal syndrome and opioid withdrawal syndrome.
Propiedades
IUPAC Name |
N,N-diethyl-6-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)13-9-11-7-6-10(3)8-12(11)15-13/h6-9,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIGQSDQSPCCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-methyl-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)








